ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate
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Overview
Description
ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate is an organic compound with the molecular formula C11H14O5S It is a benzoate ester derivative, characterized by the presence of a hydroxy group, a methyl group, and a methylsulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate typically involves the esterification of 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of 2-oxo-3-methyl-4-(methylsulfonyl)benzoate.
Reduction: Formation of ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydroxy and methylsulfonyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the hydroxy, methyl, and methylsulfonyl groups, making it less reactive.
Methyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-hydroxy-4-methylbenzoate: Lacks the methylsulfonyl group, resulting in different chemical properties.
Uniqueness
ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate is unique due to the presence of both hydroxy and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-hydroxy-3-methyl-4-methylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-4-16-11(13)8-5-6-9(17(3,14)15)7(2)10(8)12/h5-6,12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYHPVKGLKNXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)S(=O)(=O)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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